Product packaging for 2,6-Dinitro-p-cresol(Cat. No.:CAS No. 609-93-8)

2,6-Dinitro-p-cresol

Cat. No.: B1206616
CAS No.: 609-93-8
M. Wt: 198.13 g/mol
InChI Key: HOYRZHJJAHRMLL-UHFFFAOYSA-N
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Description

2,6-Dinitro-p-cresol, also known as 2,6-DNPC or 4-methyl-2,6-dinitrophenol, is an organic chemical compound belonging to the nitrophenol family. Its chemical formula is C7H6N2O5, and it features a benzene (B151609) ring substituted with a methyl group at the para position, a hydroxyl group, and two nitro groups at the ortho positions (2 and 6) relative to the hydroxyl group ontosight.aichemsrc.comchemicalbook.in. This structure, characterized by the presence of nitro groups on a phenolic ring, places it within the broader class of nitrophenolic compounds, which are known for their diverse chemical properties and applications, as well as their potential environmental and toxicological impact ontosight.aicdc.gov.

Physically, this compound typically appears as a yellowish crystalline solid ontosight.aichemicalbook.in. It possesses a melting point in the range of 77-90°C ontosight.aichemsrc.comchembk.com and is soluble in various organic solvents such as ethanol, acetone, and dichloromethane (B109758), though it exhibits limited solubility in water ontosight.ai. The compound is noted for its acidic properties due to the hydroxyl group, which is influenced by the electron-withdrawing nitro groups ontosight.ai. Furthermore, it is recognized for having potentially explosive properties, classifying it as a hazardous substance ontosight.ai.

Historically, related compounds like 4,6-dinitro-o-cresol (B1670846) (DNOC) were widely used as pesticides, herbicides, and insecticides cdc.govwikipedia.orgnih.gov. While this compound shares some functional similarities and applications with DNOC, its specific roles and research focus are distinct. The synthesis of this compound typically involves the direct nitration of p-cresol (B1678582) using nitric acid, often in the presence of acetic acid or a sulfuric acid mixture cdc.govchemicalbook.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O5 B1206616 2,6-Dinitro-p-cresol CAS No. 609-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,6-dinitrophenol
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InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3
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InChI Key

HOYRZHJJAHRMLL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
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Molecular Formula

C7H6N2O5
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DSSTOX Substance ID

DTXSID9027239
Record name 4-Methyl-2,6-dinitrophenol
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Molecular Weight

198.13 g/mol
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Physical Description

Light yellow to yellow solid; [HSDB] Deep yellow flakes; [MSDSonline]
Record name 4-Methyl-2,6-dinitrophenol
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Solubility

Insoluble in water, Soluble in alcohol, ether, benzene
Record name 4-METHYL-2,6-DINITROPHENOL
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Vapor Pressure

0.00000548 [mmHg]
Record name 4-Methyl-2,6-dinitrophenol
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Color/Form

Yellow needles from ether or petroleum ether, Light yellow crystalline solid

CAS No.

609-93-8
Record name 2,6-Dinitro-p-cresol
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Record name 2,6-DINITRO-4-METHYLPHENOL
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Melting Point

85 °C
Record name 4-METHYL-2,6-DINITROPHENOL
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Synthesis and Industrial Production of 2,6 Dinitro P Cresol

Chemical Synthesis Pathways and Methodologies

The principal method for synthesizing 2,6-Dinitro-p-cresol involves the direct nitration of p-cresol (B1678582). This process is typically achieved by reacting p-cresol with nitric acid in the presence of an acidic medium. cdc.govchemicalbook.com

Nitration of p-Cresol with Nitric Acid in Acidic Media

The synthesis of this compound is accomplished by the dinitration of p-cresol. This reaction is generally carried out using nitric acid in conjunction with another acid, such as sulfuric acid or acetic acid. cdc.govchemicalbook.com The use of a dilute sulfuric acid solution is a common practice, where nitric acid is carefully added to the p-cresol mixture to yield this compound. chemicalbook.comchemicalbook.in

Another described method involves the nitration of p-cresol using a mixture of nitric acid and sulfuric acid. cdc.gov The reaction can also be conducted in acetic acid. cdc.gov

A variation of this synthesis starts with 2-nitro-p-cresol as the raw material. In this process, nitric acid is dripped into molten 2-nitro-p-cresol while stirring to produce this compound. google.com This method is presented as having advantages such as reduced toxicity and less wastewater production. google.com

Comparison of Reaction Conditions and Yields

The conditions of the nitration reaction, including temperature, reactant ratios, and stirring speed, significantly influence the yield and purity of the final product.

One patented method describes the reaction of 2-nitro-p-cresol with nitric acid. google.com The molar ratio of 2-nitro-p-cresol to nitric acid is specified to be between 1:0.85 and 1:1.2, with a reaction temperature range of 50-90°C and a stirring speed of 50-100 revolutions per minute. google.com Under optimized conditions, a yield of 95.50% with a purity of 98.60% has been reported. google.com

The following interactive table summarizes the impact of varying reaction conditions on the yield and purity of this compound, based on experimental data from a patented process starting with 2-nitro-p-cresol. google.comgoogle.com

Molar Ratio (2-nitro-p-cresol:Nitric Acid)Reaction Temperature (°C)Stirring Speed (rev/min)Yield (%)Purity (%)
1:0.8550-7050-6078.395.12
1:0.8570-8060-8092.697.50
1:180-9080-10079.594.02
1:1.150-7050-6079.995.16
1:1.170-8060-8093.598.32
1:1.270-8060-8095.5098.60
1:1.250-7050-6084.9795.33

It is important to note that side reactions can occur, such as the formation of 2-methyl-1,4-benzoquinone from the nitration of m-cresol (B1676322), which can be influenced by the reaction conditions. core.ac.uk

Process Optimization for High Purity and Efficiency

Efforts to optimize the production process of this compound have focused on improving yield, purity, and environmental footprint. One approach involves a single-step nitration of m-nitro-p-cresol with nitric acid in the liquid phase. google.com This technique is reported to produce a product with a purity of 98% and an average yield of 89.32%. google.com A key advantage of this optimized process is the ability to reuse the mother liquor and washing water in subsequent nitration batches, thereby minimizing wastewater discharge. google.com

Another patented method emphasizes simplifying the operational process. By directly dripping nitric acid into molten 2-nitro-p-cresol, the process is shortened, and the final handling steps are simplified. google.com

Industrial Production Volumes and Trends

The production of this compound has been subject to reporting and monitoring due to its industrial applications and potential environmental impact.

Historical Production Data

In 1977, the production volume of this compound in the United States was reported to be between 0.1 and 1.0 million pounds. cdc.gov The compound is also listed as a High Production Volume (HPV) chemical, indicating that its production or import into the U.S. exceeded 1 million pounds in 1990 and/or 1994. echemi.com

Current Production Status and Reporting Requirements

Application in Explosives and Propellants

This compound is also identified as an intermediate in the production of explosives and propellants. google.comgoogle.com While specific details on the types of explosives are not extensively provided, the general application is noted. google.comgoogle.com It's worth mentioning that related cresol (B1669610) derivatives, such as 2,4,6-nitro-m-cresol, are used to manufacture explosives. nih.gov The nitrated aromatic structure of this compound is characteristic of many energetic materials.

Function as a Polymerization Inhibitor for Vinyl Aromatic Compounds

One of the significant industrial applications of this compound is its role as a polymerization inhibitor, particularly for vinyl aromatic compounds like styrene (B11656). cdc.govgoogle.comgoogleapis.comnih.gov It is effective in preventing premature polymerization during the production, separation, and purification processes of these monomers, especially in oxygen-free environments. google.comgoogleapis.com Its performance as a high-temperature polymerization inhibitor has been highlighted, with its effectiveness being comparable to other known inhibitors. googleapis.comchembk.com Research indicates that this compound demonstrates stable and remarkable polymerization inhibition performance in styrene production, with a lower unit consumption compared to other inhibitors like 2,4-dinitrophenol (B41442). google.comgoogle.com

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation of this compound involves chemical transformations that are not mediated by living organisms. Key among these are photochemical reactions in water and the atmosphere.

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of this compound in the environment, driven by the absorption of light energy.

UV Absorption Characteristics of Structurally Similar Dinitrocresols
CompoundUV Absorption FeatureWavelength (nm)
4,6-Dinitro-o-cresol (B1670846) (DNOC)Absorption Shoulder>300

In aquatic environments, indirect photolysis can occur through reactions with photochemically produced reactive intermediates like singlet oxygen. The estimated rate constant for the reaction of this compound with singlet oxygen in water at a pH of approximately 7 is 1.43x10^7 per molecule-second. cdc.govcdc.gov This reaction is considered a potentially significant process for the degradation of this compound in eutrophic freshwater. cdc.gov

Based on the reaction with singlet oxygen, the estimated half-life for this compound in eutrophic freshwater is 14 days. cdc.govcdc.gov This suggests that this indirect photolysis pathway can contribute significantly to its removal from sunlit aquatic environments. cdc.gov

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with hydroxyl (OH) radicals. copernicus.org These highly reactive species are photochemically produced and play a crucial role in the self-cleansing capacity of the troposphere. copernicus.org

The atmospheric degradation of dinitrocresols is expected to be a significant process. cdc.gov While a specific atmospheric half-life for this compound is not provided in the search results, the data for the related compound 4,6-dinitro-o-cresol (DNOC) indicates an atmospheric oxidation half-life of 129 days. canada.ca Another estimate suggests a half-life of 53 days for DNOC. canada.ca It is reasonable to infer that this compound would have a comparable atmospheric persistence.

Estimated Environmental Half-lives of Dinitrocresols
CompoundCompartmentDegradation PathwayEstimated Half-life
This compoundEutrophic FreshwaterReaction with Singlet Oxygen14 days cdc.govcdc.gov
4,6-Dinitro-o-cresol (DNOC)AtmosphereAtmospheric Oxidation129 days canada.ca
4,6-Dinitro-o-cresol (DNOC)AtmospherePhotoxidation53 days canada.ca

Atmospheric Degradation via Hydroxyl Radical Reactions

Removal by Wet and Dry Deposition

Atmospheric this compound, which is expected to exist predominantly in the particulate phase, can be removed from the atmosphere through both wet and dry deposition. cdc.gov The efficiency of these deposition processes is higher for particulate matter compared to compounds in the gas phase. cdc.gov Consequently, atmospheric dinitrocresols may be deposited by rain and snow, limiting their long-distance transport from the source. cdc.gov

Hydrolysis Stability in Environmental Conditions

This compound is not anticipated to undergo hydrolysis in the environment as it lacks hydrolyzable functional groups. cdc.gov While there has been speculation that adsorbed dinitrocresols might undergo hydrolysis on clay surfaces under acidic conditions, there is no experimental evidence to support this hypothesis. cdc.gov

Biotic Degradation Processes and Pathways

Microbial Biodegradation in Aquatic and Soil Environments

Biodegradation is considered a significant process for the transformation and degradation of dinitrocresols in soil and aquatic environments. cdc.gov However, at high concentrations, these compounds can be toxic to microorganisms. cdc.gov For instance, the related compound 4,6-dinitro-o-cresol (DNOC) at concentrations above 500 mg/L can be toxic to C. simplex. cdc.gov Studies with mixed microbial cultures from soil contaminated with pesticides and activated sludge have shown the capability of these communities to utilize DNOC as a sole source of carbon, nitrogen, and energy under aerobic conditions. nih.gov In these studies, between 65% and 84% of the substrate nitrogen was released as nitrate, and 61% of the carbon from uniformly 14C-labelled DNOC was recovered as 14CO2. nih.gov

Role of Specific Bacterial Genera (e.g., Pseudomonas, Azotobacter, Clostridium, Desulfovibrio)

Several bacterial genera have been identified as capable of degrading dinitrocresols. Notably, species of Pseudomonas and Azotobacter have been shown to biodegrade DNOC. cdc.gov The degradation pathways employed by these microorganisms can vary. cdc.gov While direct evidence for the degradation of this compound by Clostridium and Desulfovibrio is limited, these genera are known to be involved in the anaerobic degradation of other nitroaromatic compounds. For example, strict anaerobic bacteria from the genera Clostridium and Desulfovibrio can degrade 2,4,6-trinitrotoluene (B92697) (TNT), a process that can lead to the formation of p-cresol as a metabolite. nih.gov The sulfate-reducing bacterium Desulfobacterium cetonicum has been shown to anaerobically oxidize p-cresol completely to CO2. researchgate.net

Degradation Pathways and Metabolite Formation (e.g., nitro group reduction to amino groups, catechol and trihydroxytoluene derivatives)

The microbial degradation of dinitrocresols can proceed through various pathways, with the specific metabolites formed being dependent on the microorganism involved. cdc.gov One common pathway is the successive reduction of the nitro groups to amino groups. cdc.gov For instance, V. alkalescens and a Pseudomonas species have been shown to carry out this transformation. cdc.gov

Another significant degradation route involves ring cleavage, which can be performed by Pseudomonas species. cdc.gov This process can also involve the successive replacement of nitro groups with hydroxyl groups, leading to the formation of trihydroxytoluene. cdc.gov

A number of metabolites have been isolated and identified as products of dinitrocresol biodegradation. These include:

6-amino-4-nitro-o-cresol cdc.gov

6-acetamido-4-nitro-o-cresol cdc.gov

2-methyl-6-nitro-catechol cdc.gov

2-methyl-6-amino-catechol cdc.gov

2,3,5-trihydroxytoluene cdc.gov

The table below summarizes the key degradation pathways and the resulting metabolites.

Degradation PathwayKey Microbial GeneraResulting Metabolites
Successive reduction of nitro groupsPseudomonas, V. alkalescens6-amino-4-nitro-o-cresol, 6-acetamido-4-nitro-o-cresol, 2-methyl-6-amino-catechol
Ring cleavage and hydroxylationPseudomonas2-methyl-6-nitro-catechol, 2,3,5-trihydroxytoluene
Influence of Environmental Factors on Biodegradation Rates (e.g., eutrophic conditions, soil type, presence of co-substrates)

Several environmental factors can influence the rate of biodegradation of this compound.

Eutrophic Conditions: In eutrophic freshwater environments, the reaction with singlet oxygen may be a significant process for the degradation of this compound. cdc.gov The estimated half-life for this reaction is 14 days. cdc.gov

Soil Type: The persistence of dinitrocresols in soil can vary depending on the soil characteristics. The time required for the degradation of half of the initial amount of DNOC has been estimated to be 14 days in a soil column experiment. cdc.gov Field studies in Germany reported a similar half-life of 15 days. cdc.gov Other research has estimated the persistence of DNOC in soil to range from 14 days to over a month. cdc.gov The degradation of butachlor, another herbicide, by Bacillus cereus was shown to be influenced by soil enzyme activities, suggesting that soil microbial health is a key factor. mdpi.com

Presence of Co-substrates: The presence of a co-substrate can influence the anaerobic biodegradation of dinitrophenols. nih.gov A study on the anaerobic biodegradation of various nitrophenols, including 2,6-dinitrophenol (B26339), demonstrated that the process could be examined by measuring methane production with glucose as a co-substrate. nih.gov This suggests that co-metabolism, where the degradation of the target compound is facilitated by the presence of another growth-promoting substrate, can be a viable degradation strategy. The addition of a nutrient amendment was also found to enhance the degradation of TNT in both liquid and soil media by a bacterial consortium. nih.gov

Half-life Estimates for Biodegradation in Water and Soil

The persistence of this compound (2,6-DNPC) in the environment is significantly influenced by biodegradation, which varies between aquatic and terrestrial systems. In eutrophic freshwater, the reaction with singlet oxygen may be a significant degradation process, with an estimated half-life of 14 days for 2,6-DNPC cdc.gov. For the related compound 4,6-dinitro-o-cresol (DNOC), empirical and predicted half-lives in surface water are estimated to be between 7 and 58 days, indicating a relatively slow rate of biodegradation canada.ca.

In soil, biodegradation is considered a primary mechanism for the transformation and degradation of dinitrocresols cdc.gov. By analogy to DNOC, which typically disappears from soil within a few weeks to two months under normal application rates, biodegradation is expected to be an important environmental fate process for 2,6-DNPC nih.gov. The persistence in soil is generally short, often less than one month cdc.gov.

EnvironmentCompoundEstimated Half-life / PersistenceSource
Water (Eutrophic Freshwater)This compound14 days cdc.gov
Water (Surface Water)4,6-dinitro-o-cresol (analog)7 - 58 days canada.ca
SoilDinitrocresols< 1 month cdc.gov
Soil4,6-dinitro-o-cresol (analog)A few weeks to 2 months nih.gov

Fungal Degradation Mechanisms

While specific studies on the fungal degradation of this compound are limited, the mechanisms can be inferred from research on related nitroaromatic and phenolic compounds. Fungi employ a range of enzymes to break down such recalcitrant xenobiotics researchgate.net. The initial steps in the fungal degradation of nitroaromatic compounds, such as 2,4,6-Trinitrotoluene (TNT), typically involve the reduction of the nitro groups to amino groups nih.govresearchgate.net.

For phenolic pollutants, fungi are known to utilize a two-phase detoxification process nih.gov.

Phase I: Enzymes, often from the cytochrome P450 family, modify the compound by adding functional groups, such as hydroxyl (-OH) groups. This hydroxylation leads to the formation of catecholic derivatives nih.gov.

Phase II: The modified compounds are then subjected to ring-cleavage, a critical step toward mineralization. This is performed by ring-cleaving dioxygenases that insert oxygen atoms into the aromatic ring, breaking it open. Alternatively, the compounds may be further modified by non-specific transferases that conjugate them with molecules like glutathione or sugars, increasing their water solubility and reducing toxicity nih.gov.

Impact of Toxicity on Biodegradation Efficacy

The efficacy of biodegradation is highly dependent on the concentration of this compound, as the compound exhibits toxicity to microorganisms above certain thresholds cdc.gov. This toxicity can inhibit or completely halt the degradation process cdc.govhibiscuspublisher.com. For instance, at concentrations exceeding 500 mg/L, the related compound DNOC may be toxic to the microorganism C. simplex cdc.gov.

Studies on a mixed microbial culture degrading DNOC found that degradation was inhibited at concentrations above 30 µM and ceased entirely at 340 µM nih.gov. This inhibitory effect is believed to be caused by the uncoupling action of the nitroaromatic compound on the cellular energy-transducing mechanism, which disrupts the cell's ability to produce energy and perform metabolic functions nih.gov. The widespread documentation of dinitrocresol toxicity to various soil microorganisms helps explain why empirical studies on its persistence can yield widely differing results, as the initial concentration plays a critical role in its eventual breakdown cdc.gov.

Environmental Mobility and Distribution

Soil Mobility and Adsorption Characteristics

The movement of this compound in soil is governed by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this behavior. An estimated Koc value of 750 suggests that 2,6-DNPC is expected to have low mobility in soil nih.gov. However, other estimates for DNOC, with log Koc values ranging from 2.35 to 2.77 (Koc of 223-589), indicate moderate adsorption and moderate mobility cdc.gov. The adsorption process is influenced by soil composition; it increases with higher clay and organic carbon content cdc.gov. Due to its relatively short persistence of less than a month, the compound may not leach beyond 5 cm in soil cdc.gov.

ParameterValueIndicated MobilitySource
Estimated Koc750Low nih.gov
Estimated log Koc (for DNOC)2.35 - 2.77Moderate cdc.gov
Adsorption to Suspended Solids and Sediment

In aquatic systems, this compound can be transported from the water column to suspended solids and bottom sediment through adsorption cdc.gov. This partitioning process is also heavily dependent on pH, with adsorption increasing as the pH of the water decreases cdc.govnih.gov. The characteristics of the solids and sediment, such as their clay and organic carbon content, also affect the extent of adsorption; an increase in either of these components leads to greater adsorption cdc.gov. This process can effectively remove the compound from the water phase, sequestering it in the sediment where it may persist or undergo further degradation cdc.gov.

Environmental Fate and Transport of 2,6 Dinitro P Cresol

2 Volatilization from Water and Soil Surfaces

Volatilization from water surfaces is not anticipated to be a significant environmental fate process. nih.gov This is primarily based on its Henry's Law constant, which has been reported as 5.30 x 10⁻⁸ atm-cu m/mole at 20°C. nih.gov This low value indicates a negligible tendency for the compound to partition from water into the air. The pKa of 2,6-Dinitro-p-cresol is 4.23, which means that in water, it will exist partially in its anionic form. nih.gov This ionized state further reduces the likelihood of volatilization.

Similarly, volatilization from dry soil surfaces is not expected to be a significant transport mechanism. nih.gov This is attributed to the compound's low vapor pressure. nih.gov An estimated vapor pressure for this compound is 2.2 x 10⁻⁵ mm Hg at 25°C. nih.gov Other reported vapor pressure values include 5.48 x 10⁻⁶ mm Hg and 4.93 x 10⁻⁵ mmHg at 25°C. nih.gov These values collectively point to a low volatility, limiting its movement from soil into the atmosphere.

Table 1: Physicochemical Properties Related to Volatilization of this compound

PropertyValueTemperature (°C)Reference
Henry's Law Constant 5.30 x 10⁻⁸ atm-cu m/mole20 nih.gov
Vapor Pressure 2.2 x 10⁻⁵ mm Hg25 nih.gov
5.48 x 10⁻⁶ mm HgNot Specified nih.gov
4.93 x 10⁻⁵ mm Hg25

3 Bioconcentration Potential in Aquatic Organisms

The potential for this compound to bioconcentrate in aquatic organisms is considered to be low. nih.gov Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The key indicators for assessing bioconcentration potential are the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF).

The log Kow for this compound has been estimated at 2.27. nih.gov This value suggests a moderate lipophilicity. Generally, compounds with a log Kow below 3 are not expected to have a high bioconcentration potential. pic.int

Based on this log Kow value and a regression-derived equation, the BCF for this compound is estimated to be 15. nih.gov This low BCF value further supports the assessment that the compound has a low potential to accumulate in the tissues of aquatic organisms. nih.gov For comparison, the closely related compound 4,6-Dinitro-o-cresol (B1670846) (DNOC) also exhibits a low bioconcentration factor, and it is not considered to be bioaccumulative. pic.intcanada.ca

Table 2: Bioconcentration Potential of this compound

ParameterEstimated ValueConclusionReference
Log Kow 2.27Low bioconcentration potential nih.gov
Bioconcentration Factor (BCF) 15Low bioconcentration potential nih.gov

Advanced Chromatographic Techniques

Chromatographic techniques form the backbone of DNPC analysis, providing the necessary separation power to distinguish it from other compounds in a sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective technique well-suited for the trace analysis of nitrophenols, including this compound nih.govresearchgate.net. A method developed for environmental water samples utilized LC/MS/MS operating in the electrospray ionization (ESI)-negative mode for the determination of DNPC and related compounds researchgate.net. This approach employs a reversed-phase column, such as an ODS-3 (2.1 mm x 150mm, 5μm), to achieve chromatographic separation researchgate.net. The method demonstrated a method detection limit (MDL) for DNPC as low as 0.49 ng/L, highlighting its capability for trace-level quantification researchgate.net. LC/MS/MS systems, particularly those utilizing ion-trap technology, can provide enhanced structural information through MSn capabilities, facilitating robust identification and confirmation of analytes usda.gov. The inherent sensitivity and selectivity of LC/MS/MS make it a powerful tool for analyzing nitrophenols in complex environmental matrices nih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC/MS) is another widely used technique for the analysis of nitrophenols nih.govrsc.org. Due to the relatively low volatility and polarity of phenols and nitrophenols, derivatization is often a necessary step to enhance their chromatographic behavior and detectability rsc.orgsemanticscholar.orgepa.gov. Common derivatization agents include N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts phenols into their more volatile tert-butyldimethylsilyl (TBDMS) derivatives researchgate.netrsc.orgsemanticscholar.orgresearchgate.net. These derivatives produce characteristic ions, such as [M-57]+, which are valuable for structural confirmation and sensitive detection using selected ion monitoring (SIM) researchgate.netrsc.org. For atmospheric samples, GC-MS with MTBSTFA derivatization has reported quantification limits in the range of 5-10 μg/L, corresponding to 20-40 pg/m³ rsc.org. Alternatively, methods like EPA Method 8041A describe derivatization using diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) followed by GC analysis with Flame Ionization Detection (FID) or Electron Capture Detection (ECD), with GC/MS often used for confirmation settek.comepa.gov.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection remains a prevalent and cost-effective method for the analysis of nitrophenols, including this compound nih.govnih.govacademicjournals.orgchromatographyonline.comresearchgate.net. Studies have reported isocratic HPLC methods utilizing reversed-phase columns, such as the Chromolith RP-18e monolithic column, with mobile phases typically consisting of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol (B129727) nih.govchromatographyonline.com. Detection is commonly performed at wavelengths around 280 nm, corresponding to the maximum absorbance of many nitrophenols nih.govacademicjournals.orgchromatographyonline.com. For instance, an optimized method using a 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v) at a flow rate of 3 mL/min achieved separation in under 3.5 minutes chromatographyonline.com. This method reported recoveries between 90-112% and precisions (CV) below 15% chromatographyonline.com. Other studies have achieved detection limits in the range of 0.51 to 13.79 µg/ml for various phenols and nitrophenols using HPLC-UV, with recoveries ranging from 67.9% to 99.6% academicjournals.org. HPLC-UV has also been employed in studies investigating the degradation of DNPC researchgate.net.

Sample Preparation and Extraction Methods

Effective sample preparation is critical for removing interfering substances and concentrating analytes like DNPC, thereby enhancing the accuracy and sensitivity of the subsequent chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration of phenols and nitrophenols from aqueous samples nih.govacademicjournals.orgchromatographyonline.com. This method involves passing a larger volume of sample through a sorbent material that retains the analytes, followed by elution with a small volume of organic solvent. Polymeric cartridges, such as Lichrolut EN or Chromabond HR (based on polystyrene divinyl benzene), are commonly used academicjournals.orgchromatographyonline.com. For example, SPE using Lichrolut EN cartridges has been employed to pre-concentrate 100-200 mL of water samples to a final volume of 5-10 mL, achieving pre-concentration factors of approximately 40 academicjournals.orgchromatographyonline.com. Elution is typically performed using methanol or a methanol/acetonitrile mixture, sometimes with the addition of a small percentage of acid academicjournals.orgchromatographyonline.com. Recoveries for phenols using SPE have been reported to be between 67.9% and 99.6% academicjournals.org. An Autoprep PS-Liq@ cartridge has also been utilized for the extraction of DNOC and DNPC from water samples, with elution using acetonitrile researchgate.net.

Solid-Phase Microextraction (SPME) offers a solvent-free and rapid approach for sample preparation, often combined with in situ derivatization for enhanced GC-MS analysis nih.govresearchgate.netresearchgate.netscribd.com. In this technique, a coated fiber is exposed to the sample, adsorbing the analytes. For nitrophenols, derivatization can occur directly on the fiber or within the GC injector prior to desorption researchgate.netscribd.com. For instance, SPME coupled with GC-MS has been used for nitrophenols in rainwater, employing in situ derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) in the GC injector researchgate.netscribd.com. This method reported quantification limits ranging from 0.693 to 331 μg/L and correlation coefficients between 0.9888 and 0.9987 researchgate.net. Another approach involves in situ derivatization with butylchloroformate (BuCF) followed by SPME and GC-MS analysis for acidic pesticides and their phenolic degradation products, achieving detection limits between 0.16-2.3 μg/L researchgate.net.

Compound List:

this compound (DNPC)

4-nitrophenol (B140041) (4NP)

2-nitrophenol (B165410) (2NP)

2,4-dinitrophenol (B41442) (2,4-DNP)

4,6-dinitro-o-cresol (DNOC)

2-chlorophenol (B165306) (2CP)

2,4-dimethylphenol (B51704) (2,4-DMP)

4-chloro-3-methyl phenol (B47542) (4C-3MP)

2,4-dichlorophenol (B122985) (2,4-DCP)

2,4,6-trichlorophenol (B30397) (2,4,6-TCP)

pentachlorophenol (B1679276) (PCP)

o-cresol (B1677501)

m-cresol (B1676322)

p-cresol (B1678582)

3-methyl-2-nitrophenol (B1664609)

4-methyl-2-nitrophenol (B89549)

5-methyl-2-nitrophenol (B1361083)

2-methyl-3-nitrophenol (B1294317)

4-nitrophenol-d4

a,a,a-trifluoro-2,6-dinitro-p-cresol (TR-20)

Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE)

Extraction is a critical first step in the analytical process, aiming to isolate and concentrate the analyte from the sample matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE) are conventional techniques used for this purpose, although more advanced solid-phase extraction (SPE) and microextraction techniques have also been developed and applied.

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. While not extensively detailed for this compound specifically in the reviewed literature, it is a general technique employed for pesticide analysis in environmental samples tuiasi.ro. Microporous Membrane Liquid-Liquid Extraction (MMLLE) and Hollow Fiber Liquid Phase Microextraction (HF-LPME) have been successfully applied for the determination of dinitrophenolic compounds, including 2,6-dinitrophenol (B26339), in water, urine, and saliva samples. These techniques utilize a liquid membrane to facilitate the transfer of analytes, offering advantages such as reduced solvent consumption and improved preconcentration researchgate.net.

Solid-Liquid Extraction (SLE) involves extracting the analyte from a solid matrix using a liquid solvent. This technique is commonly used for soil, sediment, and food samples. For instance, dichloromethane (B109758) has been used for the extraction of pesticides like Dinocap from soil, wine, and grape matrices, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis tuiasi.ro. In the context of environmental water monitoring, Solid-Phase Extraction (SPE) using cartridges, such as PS-Liq@ cartridges, has been employed for the analysis of this compound (DNPC) and related compounds, where analytes are adsorbed onto a solid phase and then eluted with an organic solvent like acetonitrile researchgate.net. Molecularly Imprinted Polymer Solid-Phase Extraction (MISPE) has also been developed for the selective extraction of 4,6-Dinitro-o-cresol (DNOC) from tomato samples prior to High-Performance Liquid Chromatography (HPLC) analysis researchgate.net.

Table 1: Extraction Methodologies for this compound and Related Compounds

Analyte/ClassMatrixExtraction TechniqueKey Reagents/ConditionsAnalytical MethodReference
This compound (DNPC)Environmental WaterSPE (Cartridge)Adjusted to pH 3, PS-Liq@ cartridge, eluted with acetonitrileLC/MS/MS researchgate.net
Dinitrophenolic compounds (incl. 2,6-dinitrophenol)Water, Urine, SalivaHF-LPME / MMLLEDonor phase pH 2, Acceptor phase pH 13, Dihexylether (HF-LPME); optimization of fibre length, TOPO in acceptor phase, extraction time (MMLLE)UPLC-QTOF-MS (for dinitrophenols) researchgate.net
4,6-Dinitro-o-cresol (DNOC)TomatoMISPEMethanol and acetic acid (3:1) as eluentHPLC researchgate.net
4,6-Dinitro-o-cresol (DNOC)Animal samples (baits, gastric contents)Homogenization and extractionMixture of water, acetone, hexane, sodium chloride; shakenGC-MS (full-scan and SIM) mdpi.com
Phenols and Nitrophenols (incl. DNOC)RainwaterSPMEImmersion mode, in-situ derivatization with MDBSTFAGC-MS researchgate.net
Phenol and Nitrophenols (incl. 4,6-dinitro-o-cresol)Tap WaterSPELichrolut EN cartridgesHPLC (isocratic, monolithic column) chromatographyonline.com
Dinitrocresols (general)Environmental WatersLiquid-Solid ExtractionNot specifiedLC cdc.gov
Pesticides (e.g., Dinocap)Soil, Wine, GrapesLLE / SLEDichloromethaneGC/MS tuiasi.ro

Detection Limits and Method Validation in Diverse Matrices

Achieving low detection limits and ensuring method reliability through validation are paramount for the accurate analysis of this compound. Various analytical techniques, predominantly coupled with mass spectrometry, have been employed.

For this compound (DNPC) in environmental water samples, a Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) method reported a Method Detection Limit (MDL) of 0.49 ng/L researchgate.net. Related dinitrophenolic compounds have also demonstrated low detection limits: 2,6-dinitrophenol in urine and saliva were reported with detection limits (LODs) of 0.18 µg·L⁻¹ and 0.24 µg·L⁻¹, respectively, using HF-LPME coupled with UPLC-QTOF-MS researchgate.net. In rainwater analysis using Solid-Phase Microextraction (SPME) and GC-MS, detection limits for dinitro-o-cresol (B74238) (DNOC) varied, with some reported in the range of 0.208 to 99.3 µg/L researchgate.net. For other matrices, such as animal samples, GC-MS analysis yielded an LOD of 0.25 mg/kg for DNOC mdpi.com. Studies on related compounds like p-cresol have demonstrated the capability of LC-MS/MS with derivatization to achieve detection limits in the picogram per milliliter range in biological matrices nih.gov.

Method validation is essential to confirm the suitability of an analytical procedure. For nitrophenols, including 4,6-dinitro-o-cresol, in tap water samples analyzed by SPE-HPLC, recoveries were reported in the range of 90–112%, with intra- and inter-day precisions (expressed as coefficient of variation, CV) below 15% chromatographyonline.com. The method for DNPC in environmental water samples was validated, although specific recovery and precision data were not detailed in the abstract researchgate.net. The MISPE-HPLC method for DNOC in tomatoes showed a recovery rate of 87.17%, indicating good performance for quantification researchgate.net.

Compound List

2,6-Dinitro-p-cresol

4-methyl-2,6-dinitrophenol

2,6-DNPC

Nitrophenolic compounds

p-Cresol (B1678582)

4,6-Dinitro-o-cresol (B1670846) (DNOC)

2-methyl-4,6-dinitrophenol

Styrene (B11656)

2-Amino-6-nitro-p-cresol

Toxicological Effects and Mechanisms of Action of 2,6 Dinitro P Cresol

Uncoupling of Oxidative Phosphorylation

Dinitrocresols are recognized as potent uncouplers of oxidative phosphorylation. nih.govwikipedia.org This process is central to their toxic action. As a protonophore, DNOC, a structural analogue of the classic uncoupler 2,4-dinitrophenol (B41442), disrupts the critical link between the electron transport chain and the synthesis of adenosine (B11128) triphosphate (ATP). nih.gov The compound's mechanism involves dissipating the proton electrochemical gradient across the inner mitochondrial membrane, which is the driving force for ATP production. nih.gov

The primary consequence of uncoupling oxidative phosphorylation is the severe impairment of ATP synthesis. wikipedia.orgaopwiki.org Dinitrocresols, by acting as proton carriers, create a shunt that allows protons to re-enter the mitochondrial matrix, bypassing the ATP synthase enzyme complex. researchgate.net This circumvention of the normal pathway means that the energy released during electron transport is not captured in the form of ATP but is instead dissipated largely as heat. nih.gov This disruption leads to a depletion of cellular ATP levels, compromising numerous energy-dependent cellular functions. aopwiki.org The uncoupling action is a direct molecular initiating event that triggers a cascade of downstream toxicological effects. aopwiki.org

The dissipation of energy as heat, rather than its conversion to ATP, leads to a significant increase in the basal metabolic rate. nih.govnih.gov The organism attempts to compensate for the energy deficit by accelerating metabolic processes, which in turn generates more heat. nih.gov This leads to a state of hyperthermia, where the body's capacity to dissipate heat is overwhelmed. nih.gov The physiological responses associated with this altered metabolic state are direct clinical indicators of dinitrocresol exposure. nih.gov

Physiological ResponseMechanism
Increased Basal Metabolic Rate Compensatory mechanism for inefficient ATP production due to uncoupling. nih.gov
Elevated Body Temperature (Hyperthermia) Energy from the proton gradient is lost as heat instead of being used for ATP synthesis. nih.gov
Profuse Sweating A physiological attempt to dissipate the excess heat generated. nih.gov
Increased Respiration Rate The body increases oxygen intake to support the accelerated metabolic rate. nih.gov
Increased Pulse Rate The cardiovascular system works harder to supply oxygen and nutrients to tissues with high energy demands. nih.gov

Effects on Cellular Respiration and Mitochondrial Function

Studies on isolated rat liver mitochondria have demonstrated that DNOC directly alters mitochondrial bioenergetics. nih.gov Exposure to DNOC leads to an increase in succinate-supported mitochondrial respiration (in both the presence and absence of ADP) and a concurrent decrease in the mitochondrial transmembrane potential. nih.gov This indicates that the electron transport chain is working at an accelerated rate, but without the corresponding energy capture. At higher concentrations, DNOC can also inhibit succinate-supported respiration, suggesting a more direct inhibitory effect on the respiratory chain components or enzymes like succinate (B1194679) dehydrogenase. nih.gov Furthermore, DNOC can induce non-specific membrane permeabilization, leading to mitochondrial swelling, which compromises the structural and functional integrity of the organelle. nih.gov

Mitochondria are a primary site of reactive oxygen species (ROS) production, and this process can be exacerbated by toxic insults. mdpi.commdpi.com Research indicates that dinitrocresol-induced mitochondrial dysfunction is associated with an increase in ROS generation. nih.gov The uncoupling effect and altered electron flow can lead to an increased "leakage" of electrons from the electron transport chain, which then react with molecular oxygen to form superoxide (B77818) anions and other ROS. mdpi.com Evidence for this includes the observation that DNOC-induced mitochondrial swelling and associated membrane protein thiol oxidation can be partially inhibited by catalase, an enzyme that detoxifies hydrogen peroxide. nih.gov This finding points to the involvement of mitochondrially-generated ROS in the toxic mechanism of DNOC. nih.gov

Genotoxicity and Mutagenicity Studies

The potential for chemical compounds to damage genetic material is a critical aspect of their toxicological evaluation. Studies have investigated the genotoxic and mutagenic properties of dinitrocresols, revealing evidence of their ability to induce genetic damage.

In vivo experiments in mice using a DNOC-containing herbicide have demonstrated its mutagenic potential. nih.gov These studies have shown a significant increase in chromosome aberrations in the bone marrow cells of treated animals. nih.gov Notably, these genetic alterations were detectable even one year after the treatment had ceased. nih.gov Further investigation into the generational effects showed that when treatment of male animals was continued in subsequent generations, the rate of chromosome aberrations in embryos increased. nih.gov Conversely, when the treatment was discontinued, the frequency of aberrations decreased in the following generations, indicating a direct link between exposure and mutagenic events. nih.gov

Study TypeOrganismEndpoint MeasuredResult
In Vivo MiceChromosome Aberrations in Bone MarrowSignificant increase in aberrations, persisting one year after exposure. nih.gov
In Vivo (Generational) MiceChromosome Aberrations in EmbryosIncreased aberration frequency with continued paternal exposure across generations. nih.gov

In Vitro Genotoxicity in Bacterial Assays

2,6-Dinitro-p-cresol, also known as 4-methyl-2,6-dinitrophenol, has demonstrated mutagenic properties in bacterial reverse mutation assays. haz-map.comnih.gov Specifically, studies utilizing Salmonella typhimurium strains have shown positive results for gene mutation. cdc.gov The addition of a metabolic activation system (S9 mix) was found to decrease its mutagenicity, suggesting that the parent compound may be more genotoxic than its metabolites in this test system. cdc.gov

Table 1: Genotoxicity of this compound in Salmonella typhimurium

Test SystemMetabolic ActivationResult
Salmonella typhimuriumWith S9Positive (mutagenicity decreased)
Salmonella typhimuriumWithout S9Positive

Source: Adapted from the Agency for Toxic Substances and Disease Registry (ATSDR) Toxicological Profile for Dinitrocresols. cdc.gov

Chromosomal Aberrations and Micronuclei Induction in Eukaryotic Systems

While this compound is classified as a mutagen, specific research detailing its capacity to induce chromosomal aberrations and micronuclei in eukaryotic systems is limited. haz-map.comnih.gov However, extensive research on the closely related isomer, 4,6-dinitro-o-cresol (B1670846) (DNOC), provides insight into the potential clastogenic activity of this class of compounds. In vivo studies in mice have demonstrated that DNOC-containing herbicides can increase the frequency of chromosome aberrations in bone marrow cells. nih.gov This effect was observed to persist for up to a year after treatment. nih.gov Further studies on DNOC have shown it to cause chromosomal abnormalities in the germ cells of male mice and in the embryos of pregnant mice administered the compound. cdc.govnih.gov

Neurological Effects and Neurotoxicity

Specific neurotoxicity studies on this compound are not extensively documented in the scientific literature. However, the toxicological profile of the dinitrocresol and dinitrophenol class of compounds includes significant neurological effects. nih.govcdc.gov The primary mechanism of toxicity for these compounds is the uncoupling of oxidative phosphorylation, which disrupts cellular energy (ATP) production. wikipedia.org This systemic effect can significantly impact the high energy demands of the central nervous system. epa.gov

Symptoms of poisoning from the related compound DNOC in humans include lethargy, headache, dizziness, and mental depression. nih.govepa.gov Animal studies with DNOC have reported lethargy, muscle twitches, and reduced activity. nih.gov These effects are consistent with a disruption of normal neurological function due to cellular energy depletion.

Direct experimental evidence linking this compound to the specific disturbance of intracellular calcium homeostasis is not available. The primary toxic action of dinitrophenols is the uncoupling of mitochondrial oxidative phosphorylation, which dissipates the proton gradient necessary for ATP synthesis. nih.gov Cellular processes that are highly dependent on ATP, such as the maintenance of ion gradients by pumps like Ca2+-ATPases, are consequently vulnerable to disruption. A sustained depletion of ATP can indirectly lead to a breakdown in calcium homeostasis, but this is a secondary consequence of the profound bioenergetic crisis induced by the compound rather than a direct interaction with calcium channels or pumps.

There is no available research specifically investigating a role for this compound in neurodegeneration. The severe, acute neurotoxic effects associated with this class of compounds are primarily linked to metabolic disruption rather than the chronic processes typical of neurodegenerative diseases. nih.govepa.gov Interestingly, the related compound 2,4-dinitrophenol (DNP) has been a subject of research for both neurotoxic and, at very low concentrations, potential neuroprotective actions, though it is not approved for any clinical use due to its high toxicity. nih.gov However, no such investigations have been reported for the this compound isomer.

Systemic Toxicity and Organ-Specific Impacts

The systemic toxicity of this compound stems from its ability to uncouple oxidative phosphorylation in mitochondria. cdc.govwikipedia.org This action increases the basal metabolic rate, causing the energy from metabolism to be lost as heat instead of being stored as ATP. cdc.gov This can lead to a dangerous increase in body temperature (hyperthermia) and affects all tissues and organs. cdc.gov

Toxicological assessments have identified this compound as a potential secondary hepatotoxin (damaging to the liver) and nephrotoxin (damaging to the kidneys). nih.gov Exposure can also cause skin irritation. nih.gov The related isomer 4,6-dinitro-o-cresol has been shown to produce an increase in bile flow in animal studies, indicating a direct impact on hepatic function. nih.gov

Specific studies detailing the complete metabolic and detoxification pathways for this compound are scarce. However, extensive data from closely related isomers like 2,4-dinitrophenol (2,4-DNP) and 4,6-dinitro-o-cresol (DNOC) indicate that the primary metabolic route involves the reduction of the nitro groups. cdc.govcdc.gov

In humans and animals, 2,4-DNP is metabolized through the sequential reduction of its nitro groups to form metabolites such as 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. wikipedia.orgcdc.govresearchgate.net Similarly, the main metabolic pathway for DNOC is the reduction of a nitro group to form 6-amino-4-nitro-o-cresol. cdc.gov It is therefore highly probable that this compound undergoes a similar detoxification process in the liver, involving nitroreductase enzymes to produce various amino-nitro-p-cresol derivatives. These metabolites may then be conjugated before excretion. cdc.gov

Cardiovascular and Respiratory System Impacts

Specific data detailing the cardiovascular and respiratory effects of isolated exposure to this compound are limited in the available scientific literature. Much of the understanding of the impacts of dinitrocresols on these systems is derived from studies and case reports concerning the more widely used isomer, 4,6-Dinitro-o-cresol (DNOC).

Exposure to DNOC has been associated with increased pulse and respiratory rates. cdc.govepa.gov These effects are largely considered secondary to the compound's primary metabolic disruption. nih.gov By uncoupling oxidative phosphorylation, DNOC causes a rapid increase in the basal metabolic rate, leading to hyperthermia. cdc.gov The cardiovascular and respiratory systems attempt to compensate for this increased metabolic demand and dissipate excess heat, resulting in tachycardia (elevated heart rate) and hyperpnea (increased depth and rate of breathing). cdc.gov

In cases of acute DNOC poisoning, symptoms can include an elevated pulse, palpitations, and shallow breathing. nih.gov Some reports have noted circulatory dysfunction, such as edema of the fingers and hands. nih.gov However, cardiovascular effects are not always a consistent finding in all exposure scenarios. nih.gov For instance, some volunteer studies with controlled oral doses of DNOC showed no significant changes in blood pressure or pulse rate. nih.gov

Given the shared mechanism of action among dinitrocresol isomers, it is plausible that 2,6-DNPC could induce similar cardiovascular and respiratory responses, driven by its effect on cellular metabolism. However, without direct experimental evidence, this remains an extrapolation. The primary health effects consistently observed with dinitrocresols are related to metabolic disturbances. cdc.gov

Renal Effects

Evidence for renal impacts largely comes from studies on the more common isomer, 4,6-Dinitro-o-cresol (DNOC). In animal studies, metabolites of DNOC have been detected in the kidneys. cdc.gov Case reports of human exposure to DNOC have documented kidney damage, although often in the context of severe, systemic poisoning. noaa.gov For example, cloudy swelling of the kidney and severe capillary hyperemia were observed in autopsies of individuals who had fatal DNOC exposures. nih.gov An elevated blood urea (B33335) nitrogen (BUN) level, an indicator of reduced kidney function, was observed in an individual with prolonged occupational exposure to DNOC. nih.gov

The accumulation of the related compound p-cresol (B1678582), particularly in the form of p-cresyl sulfate (B86663), is a well-known uremic toxin in patients with chronic kidney disease, where it contributes to the progression of renal damage and cardiovascular complications. nih.govnih.gov While chemically related, the toxicokinetics and specific renal toxicity of dinitrated p-cresol may differ. Without direct studies on 2,6-DNPC, a definitive statement on its specific renal effects cannot be made.

Ecotoxicological Impacts on Non-Target Organisms

The release of dinitrocresols into the environment poses a significant risk to various non-target organisms due to their inherent toxicity.

Aquatic Organism Toxicity

Dinitrocresols are recognized as being very toxic to aquatic life. canada.ca While comprehensive data for 2,6-DNPC is limited, studies on the class and on the closely related DNOC provide insight into the potential aquatic toxicity.

The toxicity of dinitrophenolic compounds to aquatic organisms is well-documented. For instance, 4,6-Dinitro-o-cresol (DNOC) is classified as moderately to highly toxic to fish and aquatic invertebrates. canada.ca The acute 96-hour LC50 (the concentration lethal to 50% of the test organisms) for rainbow trout exposed to DNOC has been reported to be between 0.066 mg/L and 0.45 mg/L. canada.ca

A study on the photochemical fate of dinitrocresols in water estimated the half-life of 2,6-DNPC to be 14 days in eutrophic freshwater due to its reaction with singlet oxygen, suggesting it may be a significant degradation process. This is notably faster than the estimated rate for DNOC, indicating different environmental persistence between the isomers.

Given that dinitrocresols share a common mode of action by disrupting cellular energy metabolism, it is expected that 2,6-DNPC would also exhibit significant toxicity to a range of aquatic organisms, including fish, invertebrates (like Daphnia), and algae. However, specific toxicity thresholds (LC50, EC50) for 2,6-DNPC across these diverse aquatic species are not well-documented in the available literature.

Terrestrial Organism Toxicity (e.g., soil flora, honey bees, earthworms)

The impact of dinitrocresols extends to terrestrial ecosystems, affecting soil organisms and beneficial insects.

Soil Flora: Dinitrocresols, including DNOC, have been used as herbicides, which indicates their toxicity to plant life. wikipedia.org The presence of these compounds in soil can inhibit the growth of sensitive plant species. The degradation of DNOC in soil can be influenced by its toxicity to soil microorganisms, which are crucial for its breakdown. nih.gov

Honey Bees: 4,6-Dinitro-o-cresol is known to be toxic to honey bees. cdc.gov This raises concerns about the potential impact of other dinitrocresol isomers, including 2,6-DNPC, on pollinator populations, which are vital for ecosystem health and agriculture.

Comparative Toxicology with Other Dinitrocresols

Understanding the toxicology of 2,6-DNPC is greatly informed by comparing it with its more studied isomer, 4,6-Dinitro-o-cresol (DNOC).

Relative Potency and Action Compared to 4,6-Dinitro-o-cresol

Both 2,6-DNPC and 4,6-DNOC are dinitrophenolic compounds and share the same fundamental mechanism of action: the uncoupling of oxidative phosphorylation. wikipedia.org This process disrupts the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a hypermetabolic state. wikipedia.orgnih.gov This shared mechanism means that the signs of toxicity, such as increased body temperature, rapid heart rate, and increased respiration, are similar for both compounds. nih.gov

While they share a mechanism, their relative potency can differ. Toxicokinetic studies in rats and mice have suggested that 2,6-dinitrophenol (B26339) (a related compound) and by extension, 2,6-DNPC, may be eliminated from the body more slowly than other isomers. nih.gov A slower elimination rate could potentially lead to a greater accumulation of the compound and, consequently, higher toxicity even at similar exposure levels.

The industrial and toxicological importance has been primarily focused on DNOC due to its widespread use as a pesticide. nih.gov This has resulted in a much larger body of research on DNOC's specific toxic effects and exposure outcomes compared to 2,6-DNPC. nih.gov The table below summarizes the available comparative data, though it highlights the significant data gaps for 2,6-DNPC.

Interactive Data Table: Comparative Toxicity of Dinitrocresol Isomers

FeatureThis compound (2,6-DNPC)4,6-Dinitro-o-cresol (DNOC)
Primary Mechanism Uncoupling of oxidative phosphorylationUncoupling of oxidative phosphorylation wikipedia.org
Cardiovascular Effects Data not availableIncreased pulse rate, palpitations nih.gov
Respiratory Effects Data not availableIncreased respiration rate, dyspnea nih.gov
Renal Effects Potential nephrotoxin nih.govDocumented kidney damage in severe exposures noaa.govnih.gov
Aquatic Toxicity Expected to be toxicModerately to highly toxic to fish and invertebrates canada.ca
Earthworm Toxicity Data not available14-day LC50: 15 mg/kg soil canada.ca
Toxicokinetics Potentially slower elimination nih.govMore extensively studied elimination pathways cdc.gov

Isomer-Specific Toxicological Profiles

The toxicological profiles of dinitrocresol isomers are fundamentally linked to their chemical structure, which dictates their ability to function as uncouplers of oxidative phosphorylation. This shared mechanism of action results in a generally similar pattern of toxicity across the different isomers, characterized by increased metabolic rate, hyperthermia, and associated physiological stress. However, the specific potency and nuances of their toxic effects can vary between isomers due to differences in their molecular geometry and physicochemical properties, which influence their absorption, distribution, metabolism, and interaction with mitochondrial membranes.

The majority of toxicological research has historically focused on 4,6-dinitro-o-cresol (DNOC), owing to its widespread use as a pesticide. cdc.govnih.gov Consequently, there is a comparative scarcity of detailed, isomer-specific toxicological data for this compound (2,6-DNPC). Nevertheless, existing studies and toxicological reviews allow for a comparative assessment of their toxic potencies.

One of the key comparative studies on the acute toxicity of dinitrophenol isomers, which are structurally related to dinitrocresols, was conducted by Harvey (1959). This research indicated that the acute lethalities of 2,4-dinitrophenol (2,4-DNP) and 2,6-dinitrophenol (2,6-DNP) are comparable when administered intraperitoneally. Given the structural and mechanistic similarities between dinitrophenols and dinitrocresols, it is plausible that a similar relationship in acute toxicity exists between their corresponding cresol (B1669610) analogues.

The primary mechanism of toxicity for this compound and its isomers is the disruption of cellular energy production. As protonophores, these compounds shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of adenosine triphosphate (ATP). cdc.govaopwiki.org This uncoupling of oxidative phosphorylation leads to an uncontrolled increase in metabolic rate as the body attempts to compensate for the inefficient energy production. cdc.gov The energy that would normally be used for ATP synthesis is instead released as heat, leading to hyperthermia, a hallmark of dinitrocresol poisoning. cdc.gov

The toxicological effects stemming from this central mechanism are multi-systemic and include:

Metabolic Effects: A significant increase in basal metabolic rate, leading to profuse sweating, and elevated body temperature. nih.gov

Cardiovascular Effects: Increased heart rate and palpitations as the cardiovascular system works to dissipate excess heat and meet the increased metabolic demands. nih.gov

Respiratory Effects: Increased respiratory rate to provide more oxygen for the accelerated metabolism. cdc.gov

Neurological Effects: Symptoms such as lethargy, dizziness, and in severe cases, convulsions can occur, likely due to the effects of hyperthermia and metabolic disturbances on the central nervous system. nih.gov

While the qualitative toxicological profiles of dinitrocresol isomers are similar, quantitative differences in their potency are expected. These differences can be attributed to factors such as lipid solubility, which affects the molecule's ability to traverse the mitochondrial membrane, and the acidity (pKa) of the phenolic hydroxyl group, which influences its proton-carrying capacity. The precise positioning of the nitro and methyl groups on the aromatic ring in isomers like this compound versus 4,6-dinitro-o-cresol will alter these properties, thereby modulating their toxicological potency.

The following table summarizes the available comparative acute toxicity data for dinitrocresol and related dinitrophenol isomers. It is important to note the limited data available for many of the dinitrocresol isomers, underscoring the need for further research in this area.

CompoundIsomerObserved Toxicological ProfileRelative Potency (where available)
DinitrocresolThis compoundExpected to uncouple oxidative phosphorylation, leading to hyperthermia and increased metabolic rate. Specific comparative data is limited.Data not widely available, but expected to be a potent uncoupler based on its structure.
Dinitrocresol4,6-Dinitro-o-cresol (DNOC)Well-documented as a potent uncoupler of oxidative phosphorylation, causing increased metabolic rate, hyperthermia, sweating, and tachycardia. nih.govcdc.govConsidered the most toxicologically significant isomer due to its historical use and extensive research. cdc.govnih.gov
Dinitrophenol2,6-DinitrophenolUncoupler of oxidative phosphorylation with acute toxicity comparable to 2,4-DNP.Comparable acute lethality to 2,4-DNP in intraperitoneal studies.
Dinitrophenol2,4-Dinitrophenol (DNP)Classic uncoupler of oxidative phosphorylation, leading to rapid increase in metabolic rate and severe hyperthermia. nih.govPotent uncoupler, historically used as a weight-loss drug, with numerous documented cases of fatal poisoning. scispace.com

Environmental Management and Remediation Strategies for 2,6 Dinitro P Cresol Contamination

Advanced Oxidation Processes (AOPs) for Degradation in Aqueous Solutions

Advanced Oxidation Processes are powerful methods for breaking down persistent organic pollutants like DNPC into less harmful substances. researchgate.netsci-hub.se These processes rely on the generation of highly reactive chemical species, primarily hydroxyl radicals. researchgate.net

Solar Photocatalytic Degradation using Composite Photocatalysts (e.g., MWCNTs-TiO2)

A notable AOP is solar photocatalytic degradation, which utilizes semiconductor materials to harness solar energy for pollutant breakdown. researchgate.netresearchgate.net Multi-walled carbon nanotubes (MWCNTs) combined with titanium dioxide (TiO2) have emerged as a highly effective composite photocatalyst for DNPC degradation. researchgate.netresearchgate.net The presence of MWCNTs enhances the photoefficiency of TiO2, leading to improved degradation rates under solar irradiation. researchgate.net This composite material can be prepared using methods like the sol-gel technique. researchgate.net Studies have shown that this composite can be reused for multiple cycles with high degradation efficiency. researchgate.net

Mechanistic Studies of AOPs (Hydroxyl and Allied Radicals)

The degradation mechanism in AOPs primarily involves highly reactive oxygen species, with hydroxyl radicals (•OH) being the main active oxidizing agents. researchgate.net In the case of MWCNTs-TiO2 photocatalysis, the process is initiated by the absorption of solar light, which generates electron-hole pairs in the TiO2. The MWCNTs help in separating these charge carriers, preventing their recombination and making them available for redox reactions. capes.gov.br These reactions with water and oxygen molecules produce hydroxyl radicals and other reactive species that attack the DNPC molecules, leading to their decomposition. researchgate.net

Optimization of Photocatalytic Conditions (pH, Catalyst Concentration, Irradiation)

The efficiency of photocatalytic degradation of DNPC is influenced by several operational parameters. Key factors that require optimization include pH, catalyst concentration, and irradiation time. researchgate.net Research has identified optimal conditions for maximizing DNPC degradation using MWCNTs-TiO2 composite photocatalysts.

For instance, one study found the highest degradation efficiency at a pH of 6.0, a catalyst concentration of 6.0 g/L, and an initial DNPC concentration of 33.4 mg/L under solar irradiation for 150 minutes. researchgate.net The photocatalytic degradation of DNPC was observed to follow pseudo-first-order kinetics according to the Langmuir-Hinshelwood model. researchgate.net

ParameterOptimal ValueReference
pH6.0 researchgate.net
Catalyst Concentration (MWCNTs-TiO2)6.0 g/L researchgate.net
Irradiation Time150 minutes researchgate.net
Initial DNPC Concentration33.4 mg/L researchgate.net
MWCNTs/TiO2 Mass Ratio0.05% researchgate.net

Bioremediation Approaches

Bioremediation offers an environmentally friendly and cost-effective alternative for the treatment of DNPC-contaminated environments. bch.ro This approach utilizes microorganisms to break down the pollutant. sci-hub.sebch.ro

Use of Microbial Consortia for Degradation

Microbial consortia, which are communities of different microbial species, can be employed for the degradation of dinitrophenols. bch.ro Certain bacteria, such as those from the Pseudomonas and Azotobacter genera, have been shown to biodegrade 4,6-dinitro-o-cresol (B1670846) (DNOC), a related compound. cdc.gov The degradation pathway can vary depending on the microorganisms involved. For example, some bacteria can release the nitro groups from DNOC as nitrite (B80452) ions. cdc.gov While specific consortia for 2,6-Dinitro-p-cresol are a subject of ongoing research, the principle of using mixed microbial populations holds potential.

Factors Influencing Bioremediation Efficiency

The effectiveness of bioremediation for this compound is dependent on a variety of environmental and biological factors. These include the availability of nitrogen sources, the presence and duration of a lag phase, and other physicochemical conditions.

Nitrogen Sources: The availability and type of nitrogen source can significantly impact the metabolic activity of microorganisms involved in the degradation of dinitrocresols. Some microorganisms, such as certain strains of Pseudomonas and Alcaligenes, can utilize nitrophenolic compounds like this compound as a nitrogen source. bch.rocambridge.orgnih.gov This process often involves the removal of nitro groups, which are then reduced to ammonium (B1175870) and assimilated by the microorganisms. nih.gov Studies on related compounds like p-cresol (B1678582) have shown that different nitrogen sources, such as ammonium sulfate (B86663), ammonium chloride, and ammonium nitrate, can affect the biodegradation timeline. core.ac.uk For instance, the biodegradation of p-cresol was achieved within 32 to 35 hours depending on the nitrogen source provided. core.ac.uk

Lag Phase: A lag phase, a period of little to no degradation, is often observed when microorganisms are introduced to a new contaminant. frontiersin.org During this time, the microbial population adapts to the toxic substance and synthesizes the necessary enzymes for degradation. microbenotes.com The duration of the lag phase can be influenced by the initial concentration of the contaminant and the prior acclimatization of the microbial culture. frontiersin.org For the related compound 4,6-dinitro-o-cresol (DNOC), a lag period of 80 days was observed in one study before rapid degradation commenced. canada.ca In another study, the lag phase for phenol (B47542) degradation by Glutamicibacter nicotianae MSSRFPD35 was absent at lower concentrations but extended to 12 hours at higher concentrations. frontiersin.org The length of the lag phase for p-cresol biodegradation was found to be around 24 hours for ammonium sulfate and ammonium chloride, and approximately 30 hours for ammonium nitrate. core.ac.uk

Other Influential Factors: Several other factors can influence the efficiency of bioremediation:

Contaminant Concentration: High concentrations of this compound can be toxic to the microorganisms responsible for its degradation. microbenotes.comdtic.mil For example, degradation of DNOC was inhibited at concentrations above 30 µM and ceased entirely at 340 µM in one study. nih.gov

pH: The pH of the soil and water affects both the availability of the contaminant and the metabolic activity of the microorganisms. microbenotes.comslideshare.net Optimal pH for bioremediation generally falls within the range of 6 to 8. microbenotes.com Sorption of DNOC to soil particles, which can affect its availability for degradation, is pH-dependent, with stronger sorption occurring at lower pH. ebi.ac.uk

Temperature: Temperature affects the rate of microbial metabolism and enzyme activity. microbenotes.comslideshare.net Higher temperatures, typically between 30°C and 40°C, have been shown to enhance the bioremediation of hydrocarbons. microbenotes.com However, for some bacteria like P. putida, temperatures above 40°C can inhibit the degradation of phenolic compounds. researchgate.net

Nutrient Availability: In addition to a nitrogen source, microorganisms require other essential nutrients like carbon, phosphorus, and potassium for growth and enzyme production. microbenotes.comdtic.mil

Oxygen: The presence of oxygen determines whether aerobic or anaerobic degradation pathways are utilized. dtic.mil Aerobic decomposition of DNOC has been successfully demonstrated in both batch cultures and fixed-bed column reactors. nih.gov

Interactive Data Table: Factors Influencing Bioremediation Below is a summary of key factors and their impact on the bioremediation of dinitrocresols and related phenolic compounds.

FactorInfluence on Bioremediation EfficiencySource
Nitrogen Source Can be utilized by some microbes, affecting degradation rates. bch.rocambridge.orgnih.govcore.ac.uk
Lag Phase Period of adaptation before degradation begins; influenced by contaminant concentration. core.ac.ukfrontiersin.orgcanada.ca
Contaminant Concentration High concentrations can be inhibitory or toxic to microorganisms. microbenotes.comdtic.milnih.gov
pH Affects microbial activity and contaminant sorption; optimal range is typically 6-8. microbenotes.comslideshare.netebi.ac.uk
Temperature Influences metabolic rates; optimal ranges vary by microbial species. microbenotes.comslideshare.netresearchgate.net
Nutrient Availability Essential for microbial growth and enzyme production. microbenotes.comdtic.mil
Oxygen Determines the metabolic pathway (aerobic or anaerobic). dtic.milnih.gov

Waste Management and Disposal Considerations

Proper management and disposal of wastes containing this compound are critical to prevent environmental contamination and protect public health. This involves adherence to strict regulations and the use of effective destruction technologies.

Wastes containing dinitrocresols are classified as hazardous and are subject to stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates the storage, transportation, treatment, and disposal of such wastes under various federal statutes, including the Resource Conservation and Recovery Act (RCRA). nih.gov The EPA has established universal treatment standards for many hazardous wastes, including dinitrocresol, which must be met before land disposal. epa.gov

Specific regulations include:

Hazardous Waste Classification: Dinitrocresol is listed as a hazardous waste, requiring careful handling and disposal. nih.gov

Land Disposal Restrictions (LDRs): These regulations mandate that hazardous wastes be treated to reduce their toxicity and mobility before being disposed of in landfills or other land-based units. epa.gov

Reporting Requirements: The EPA requires industries to report releases or spills of 10 pounds or more of DNOC. cdc.gov

Workplace Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set an occupational exposure limit for DNOC at 0.2 milligrams per cubic meter of air (mg/m³) for an 8-hour workday. cdc.gov

Internationally, compounds like DNOC are also subject to regulations. For example, the Rotterdam Convention includes DNOC in its Prior Informed Consent (PIC) procedure due to bans on its agricultural use in regions like the European Community and Peru, citing concerns for human health and the environment. pic.int

Several technologies are available for the effective destruction of this compound and related compounds.

Incineration: Controlled incineration is a primary method for the ultimate disposal of dinitrocresol waste streams. nih.gov This process involves burning the waste at high temperatures to break it down into less hazardous components. When heated to decomposition, dinitrocresols emit toxic fumes of nitrogen oxides. nih.gov

Rotary Kiln Incineration: This method operates at temperatures between 820°C and 1,600°C. cdc.govnih.gov It can achieve total destruction of dinitrocresols with residence times of seconds for liquids and gases, and hours for solids. cdc.gov

Fluidized Bed Incineration: This technology operates at temperatures ranging from 450°C to 980°C and can also effectively destroy dinitrocresols. cdc.govnih.gov

Chemical Incineration with Afterburner and Scrubber: For disposal, this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system to manage emissions. nih.govzoro.comtcichemicals.com

Other Destruction Technologies: Besides incineration, other advanced oxidation processes (AOPs) and chemical treatments can be employed to degrade nitrophenolic compounds.

Fenton and Photo-Fenton Reactions: These processes use hydrogen peroxide in the presence of an iron catalyst to generate highly reactive hydroxyl radicals that can break down organic pollutants. acs.orgtandfonline.com The electro-Fenton method, which electrocatalytically generates the Fenton's reagent, has been shown to achieve complete mineralization of p-nitrophenol. acs.org A process for destroying nitrophenols using hydrogen peroxide with a soluble iron compound at a pH below 4 and a temperature above 65°C has also been developed. google.com

Catalytic Reduction: Reducing p-nitrophenol to p-aminophenol is another strategy that not only detoxifies the compound but also produces a valuable chemical intermediate. mdpi.com This can be achieved using catalysts such as palladium supported on modified coal fly ash. mdpi.com

Electrochemical Oxidation: Anodic oxidation using a boron-doped diamond anode has demonstrated the ability to achieve total mineralization of 4,6-dinitro-o-cresol in aqueous solutions. researchgate.net

Interactive Data Table: Destruction Technologies for this compound The table below outlines various technologies for the destruction of dinitrocresols.

TechnologyDescriptionOperating ConditionsSource
Rotary Kiln Incineration High-temperature combustion in a rotating cylinder.820–1,600°C cdc.govnih.gov
Fluidized Bed Incineration Combustion in a bed of granular material kept in a fluid-like state.450–980°C cdc.govnih.gov
Chemical Incineration Dissolving in a combustible solvent and burning with emission controls.Requires afterburner and scrubber. nih.govzoro.comtcichemicals.com
Fenton/Electro-Fenton Oxidation using hydroxyl radicals generated from hydrogen peroxide and iron.pH < 4, Temp > 65°C for some methods. acs.orgtandfonline.comgoogle.com
Catalytic Reduction Conversion to less toxic compounds using a catalyst.e.g., Palladium on coal fly ash. mdpi.com
Electrochemical Oxidation Degradation using an electric current and specialized electrodes.e.g., Boron-doped diamond anode. researchgate.net

Regulatory and Policy Implications of 2,6 Dinitro P Cresol

Historical and Current Regulatory Status

Past Use as Pesticide and Subsequent Bans

2,6-Dinitro-p-cresol (DNPC) has a history of use as an intermediate in the synthesis of fungicides and other biologically active compounds. cdc.gov Its isomer, 4,6-dinitro-o-cresol (B1670846) (DNOC), which is more widely studied, was one of the earliest synthetic organic pesticides developed, with its use as an insecticide dating back to the 1890s and as an herbicide since the 1930s. wikipedia.orgpitchcare.com DNOC was utilized as a contact herbicide to manage broad-leaved weeds in cereal crops and for desiccating potato and leguminous seed crops prior to harvest. cdc.gov It also saw application as a defoliant in fruit orchards and for winter treatment of orchards as an insecticide, larvicide, and ovicide. pic.int

However, due to its high toxicity to humans, the use of DNOC as a pesticide was banned in the United States in 1991. wikipedia.orgnih.gov The European Union also prohibited its use as a pesticide in the same year. nih.gov The registration of DNOC as a pesticide was canceled by the U.S. Environmental Protection Agency (EPA), limiting its use to dormant sprays for fruit trees. cdc.gov Despite these bans in Europe and the U.S., significant stockpiles of unused pesticides like DNOC may still exist, and it continues to be used in other parts of the world, as evidenced by its detection in water sources in China. nih.govwikipedia.org

Listing as a Hazardous Substance by Environmental Protection Agencies

Environmental protection agencies have widely recognized the hazardous nature of dinitrocresols. The U.S. EPA has classified 4,6-Dinitro-o-cresol (DNOC) and its salts as a hazardous waste with the code P047. wku.edu This classification falls under the P-list of acute hazardous wastes, indicating that it is considered acutely toxic.

In Canada, under the Canadian Environmental Protection Act, 1999 (CEPA), a screening assessment of DNOC was conducted. canada.ca The substance is also included in the National Pollutant Release Inventory (NPRI), requiring facilities that manufacture, import, or use more than 10 tonnes per year to report their releases. canada.ca

The European Union has also classified DNOC as hazardous. According to the Regulation (EC) No 1272/2008, it is classified as acutely toxic (oral), a skin irritant, and a serious eye irritant. godeepak.com Furthermore, it is designated as dangerous for the environment, being very toxic to aquatic organisms and potentially causing long-term adverse effects in the aquatic environment. pic.int

The following table provides a summary of the hazardous substance classifications by different agencies:

Agency/Regulatory BodyClassification/Designation
U.S. Environmental Protection Agency (EPA)Hazardous Waste Code P047 (Acutely Toxic) wku.edu
Environment and Climate Change CanadaIncluded in the National Pollutant Release Inventory (NPRI) canada.ca
European Union (Regulation (EC) No 1272/2008)Acute toxicity (oral), Skin irritation, Serious eye irritation godeepak.com

International Guidelines and Standards

Rotterdam Convention and Hazard Classification

This compound's isomer, 4,6-dinitro-o-cresol (DNOC), is subject to international regulation under the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. pic.intfao.org The Convention aims to promote shared responsibility and cooperative efforts among Parties in the international trade of hazardous chemicals to protect human health and the environment. pic.int

DNOC and its salts were included in Annex III of the Rotterdam Convention, making them subject to the PIC procedure. pic.intpic.int This listing was based on the final regulatory actions taken by the European Community and Peru to ban all agricultural uses of DNOC. pic.int As a result, parties to the Convention must make an informed decision about whether to allow the import of this chemical. pic.int

The World Health Organization (WHO) has classified DNOC as Class Ib, "highly hazardous". nih.gov The United Nations Committee of Experts on the Transportation of Dangerous Goods classifies DNOC under UN number 1598, in Class 6.1 (Toxic substances). pic.int

The hazard classifications for DNOC are summarized in the table below:

OrganizationClassification
World Health Organization (WHO)Class Ib (Highly Hazardous) nih.gov
United Nations Committee of Experts on the Transportation of Dangerous GoodsClass 6.1 (Toxic substances) pic.int
Rotterdam ConventionListed in Annex III (Subject to PIC procedure) pic.intpic.int

WHO and FAO/WHO Joint Meeting on Pesticide Residues (JMPR) Assessments

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has evaluated 4,6-dinitro-o-cresol (DNOC). The JMPR is an expert ad hoc body administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO) to review residues and analytical aspects of pesticides and estimate the maximum residue levels that might occur as a result of the use of pesticides according to good agricultural practices.

The JMPR reviewed DNOC in 1963 and again in 1965. pic.intfao.org However, these early evaluations are now considered outdated and have been superseded by more recent reviews conducted by the European Community and the International Programme on Chemical Safety (IPCS). pic.int Consequently, the JMPR has not established a specific Acceptable Daily Intake (ADI) or an acute reference dose (ARfD) for DNOC. pic.int Similarly, the Codex Alimentarius Commission has not set any specific Maximum Residue Limits (MRLs) for DNOC in food. pic.int The WHO has also not established a drinking water guideline value for DNOC. pic.int

The International Programme on Chemical Safety (IPCS), a joint venture of the United Nations Environment Programme (UNEP), the International Labour Organization (ILO), and the WHO, plays a crucial role in establishing the scientific basis for assessing the risks of chemicals to human health and the environment. who.intinchem.org

Environmental Monitoring and Risk Assessment Frameworks

Environmental monitoring for this compound and its isomers is essential for assessing exposure and risk. In Canada, for instance, the Identification of Risk Assessment Priorities (IRAP) approach is used for the ongoing prioritization of chemicals. canada.cacanada.ca Under this framework, substances like this compound have been identified for further data gathering. canada.cacanada.ca

Risk assessment frameworks for dinitrocresols consider their potential for human exposure and environmental fate. canada.ca For example, a screening assessment in Canada evaluated the risks associated with DNOC, considering its uses, releases, and persistence in the environment. canada.ca Although DNOC was detected in surface water and sewage sludge in the early 1980s in Canada, more recent monitoring data is limited. canada.ca Industrial uses are considered a potential source of release into surface waters. canada.ca

The toxicological profiles developed by agencies like the Agency for Toxic Substances and Disease Registry (ATSDR) in the United States provide a basis for risk assessment. cdc.gov These profiles characterize the toxicological and adverse health effects of substances like dinitrocresols, which is crucial information for public health professionals to determine potential threats from environmental presence. cdc.gov The profiles are developed under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) and focus on substances commonly found at hazardous waste sites. cdc.gov

Environmental Release Estimates and Reporting (e.g., TRI)

The regulation and reporting of this compound (2,6-DNPC) releases into the environment are governed by specific national chemical inventories and reporting programs. A key distinction exists between 2,6-DNPC and its more widely studied isomer, 4,6-dinitro-o-cresol (DNOC), which often leads to confusion in regulatory reporting.

Notably, this compound (CAS No. 609-93-8) is not a reportable chemical under Section 313 of the Emergency Planning and Community Right-to-Know Act (EPCRA), and therefore, facilities are not required to report releases of this specific compound to the U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory (TRI). coleparmer.com In contrast, the isomer 4,6-Dinitro-o-cresol is listed on the TRI and has specific reporting requirements. epa.govfederalregister.govfederalregister.gov

While not subject to TRI reporting, this compound is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, meaning it is approved for commerce in the United States. coleparmer.comlookchem.com The compound's primary use is as a chemical intermediate in the synthesis of fungicides, dyes, and pharmaceuticals, and as a polymerization inhibitor for vinyl aromatic compounds. cdc.gov These industrial activities represent potential pathways for its release into the environment through various waste streams. cdc.gov However, due to its exclusion from the TRI, there are no publicly available, mandatory reports detailing the specific quantities of 2,6-DNPC released to air, water, or land from industrial facilities in the U.S.

In Canada, the related compound DNOC was previously included in the National Pollutant Release Inventory (NPRI), but reporting ceased in the early 2000s after its use was discontinued. canada.ca There is no indication that 2,6-DNPC has been subject to similar reporting requirements.

The following table summarizes the regulatory reporting status of this compound.

Regulatory Reporting Status of this compound (CAS No. 609-93-8)

Regulation / List Status Details
U.S. EPA Toxics Release Inventory (TRI) Not Listed Facilities are not required to report environmental releases of this specific isomer. coleparmer.com
U.S. Toxic Substances Control Act (TSCA) Listed The compound is listed on the TSCA inventory for commercial use. coleparmer.comlookchem.com
U.S. Clean Water Act (CWA) Not Listed The compound is not listed as a Hazardous Substance, Priority Pollutant, or Toxic Pollutant under the CWA. coleparmer.com

| U.S. OSHA | Not Considered Highly Hazardous | The compound is not classified as a "highly hazardous" chemical by OSHA. coleparmer.com |

Development of Environmental Monitoring Guidelines

Currently, there are no specific, formalized environmental monitoring guidelines issued by major regulatory bodies such as the U.S. EPA for this compound. The development of such guidelines is typically informed by a compound's environmental fate, persistence, and toxicity. While data is limited for 2,6-DNPC compared to its isomer DNOC, some information on its environmental behavior exists.

The primary mechanism for the breakdown of this compound in aquatic environments is believed to be its reaction with singlet oxygen. cdc.gov The estimated half-life for this process in eutrophic freshwater is approximately 14 days, suggesting it may be a significant degradation pathway. cdc.gov However, comprehensive studies on its persistence and mobility in various environmental media like soil and groundwater are scarce. For the analogous compound DNOC, biodegradation half-lives in natural water have been reported as 7 days under aerobic conditions and 2.8 days under anaerobic conditions. lookchem.com

Due to the lack of specific monitoring protocols, general precautionary measures for handling and disposal are emphasized in safety data sheets. These include preventing the material from entering sewers or waterways and using engineering controls like local exhaust ventilation to control airborne levels during industrial use. coleparmer.comtcichemicals.com

The absence of established guidelines is likely due to several factors:

Lack of Widespread Use: Unlike its isomer DNOC, which was used extensively as a pesticide, 2,6-DNPC has more niche applications as a chemical intermediate. cdc.govnih.gov

Data Gaps: There is a significant lack of empirical data on its presence and concentration in air, water, and soil. For instance, a Canadian screening assessment of DNOC noted that no Canadian air or groundwater monitoring data were identified for that compound, and the situation is similar for 2,6-DNPC. canada.ca

Regulatory Focus on Isomers: Regulatory attention has been overwhelmingly focused on DNOC due to its history as a high-volume pesticide. nih.govpic.int

Should the need for monitoring guidelines arise, they would likely be based on analytical methods for dinitrophenolic compounds and informed by environmental fate data, as summarized below.

Environmental Fate and Transport Characteristics of Dinitrocresols

Parameter Finding for this compound Context/Comparison
Primary Degradation Pathway (Water) Reaction with singlet oxygen. cdc.gov Photochemical reduction is possible for DNOC but requires a reducing agent and sensitizer. cdc.gov
Estimated Half-Life (Water) 14 days in eutrophic freshwater. cdc.gov The half-life for DNOC in surface water ranges from 3 to 5 weeks. lookchem.com
Mobility in Soil Expected to have low mobility based on estimations for the analogous compound DNOC. lookchem.com The anionic form, prevalent in most soils, is less likely to adsorb strongly to organic carbon and clay. lookchem.com

| Volatilization | Not expected to be a significant process from water or soil surfaces. cdc.gov | This is a common characteristic for dinitrocresols. cdc.gov |

Health Risk Assessments and Minimal Risk Levels (MRLs)

A comprehensive health risk assessment for this compound has not been completed by major U.S. regulatory health agencies, and consequently, no specific Minimal Risk Levels (MRLs) or Reference Doses (RfDs) have been established for this compound.

The Agency for Toxic Substances and Disease Registry (ATSDR) has published a "Toxicological Profile for Dinitrocresols," which covers several isomers, including this compound (CAS No. 609-93-8). cdc.govcdc.gov However, the profile explicitly states that the derived oral MRLs for acute and intermediate durations are specifically for 4,6-Dinitro-o-cresol (DNOC, CAS No. 534-52-1), based on human studies of that compound. cdc.gov

The ATSDR did not derive MRLs for any of the other dinitrocresol isomers, including 2,6-DNPC, citing a lack of sufficient quantitative or qualitative toxicological data. cdc.govcdc.gov Furthermore, the agency concluded that data were insufficient to derive inhalation MRLs for any dinitrocresols due to confounding factors in occupational studies where exposure routes and concentrations were not well-defined. cdc.gov

While no official risk values exist, hazard identification data from safety and toxicological literature indicate that this compound is a highly toxic substance. It is classified as "Fatal if swallowed" and is known to cause serious skin and eye irritation. tcichemicals.comtcichemicals.com Toxicological data have also reported it as a poison by the intraperitoneal route and have noted positive mutation data in some studies. chemicalbook.com These findings underscore the potential hazard of the compound, but they are not a substitute for a full quantitative risk assessment needed to develop health-based guidance values like MRLs.

The table below summarizes the status of health risk assessment values for this compound.

Health Risk Assessment Values for this compound (CAS No. 609-93-8)

Agency / Value Status Rationale / Finding
ATSDR Minimal Risk Level (MRL) Not Derived Insufficient toxicological data available for this compound to derive acute, intermediate, or chronic MRLs for any route of exposure. cdc.govcdc.gov
U.S. EPA Reference Dose (RfD) Not Derived The EPA's Integrated Risk Information System (IRIS) has not established an RfD for this compound.
U.S. EPA Carcinogenicity Classification Not Classified No information is available on the carcinogenic effects of 2,6-DNPC in humans, and the EPA has not classified its potential for carcinogenicity. This is similar to the status for DNOC. nih.gov

| Hazard Identification | Identified as Highly Toxic | Classified as fatal if swallowed and a skin/eye irritant. tcichemicals.comtcichemicals.com Danger of cumulative effects has been noted. coleparmer.com |


Q & A

Q. What are the primary synthetic routes for 2,6-Dinitro-p-cresol, and what methodological considerations are crucial for ensuring yield and purity?

DNPC is synthesized via nitration of p-cresol using nitric acid in acetic acid or a nitric acid-sulfuric acid mixture . Key considerations include:

  • Temperature control during nitration to avoid over-nitration or decomposition.
  • Use of stoichiometric excess of nitric acid to ensure complete nitration.
  • Purification via recrystallization or chromatography to isolate DNPC from by-products (e.g., mono-nitro derivatives).
  • Analytical validation using HPLC or GC-MS to confirm purity and structural integrity .

Q. How can researchers accurately identify and characterize DNPC using spectroscopic and chromatographic methods?

  • Spectroscopy : UV-Vis absorption (shoulders >300 nm in neutral/anionic forms) , FT-IR (nitro group stretching at ~1520 cm⁻¹), and NMR (distinct aromatic proton splitting patterns).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using electron ionization for fragmentation analysis.
  • Cross-referencing with databases (e.g., CAS 609-93-8) and standard spectra .

Q. What are the key applications of DNPC in chemical synthesis, and how do these influence experimental design?

DNPC is used as:

  • A polymerization inhibitor for vinyl aromatic monomers (e.g., styrene). Experimental setups require inert atmospheres and controlled temperatures to prevent premature inhibition .
  • An intermediate in fungicide and dye synthesis. Reactions often involve nucleophilic substitution or coupling reactions, necessitating anhydrous conditions and catalysts (e.g., Pd for cross-coupling) .

Q. What are the critical safety considerations when handling DNPC in laboratory settings?

  • Toxicity : DNPC is highly toxic via inhalation, ingestion, or dermal absorption. Use fume hoods, gloves, and PPE .
  • Storage : Keep in sealed, light-resistant containers at <25°C to prevent degradation .
  • Waste disposal : Neutralize with reducing agents (e.g., ascorbic acid) before incineration to degrade nitro groups .

Advanced Research Questions

Q. What are the dominant environmental degradation pathways of DNPC, and how do reaction conditions affect these processes?

  • Photolysis : Under UV light, DNPC undergoes nitro group reduction in water with sensitizers (e.g., chlorophyll) but shows slow direct photolysis (half-life >14 days in eutrophic water) .
  • Biodegradation : Corynebacterium simplex and Pseudomonas spp. metabolize DNPC via nitro-to-amine reduction or ring cleavage, producing metabolites like 6-amino-4-nitro-o-cresol and trihydroxytoluene .
  • Advanced oxidation : TiO₂-MWCNT composites enhance photocatalytic degradation efficiency under solar light, achieving >90% degradation in 2 hours .

Q. How do microbial strains such as Corynebacterium simplex biodegrade DNPC, and what metabolites are formed?

  • Pathway : C. simplex sequentially reduces nitro groups to nitrite, yielding 2-methyl-6-nitro-catechol and 2,3,5-trihydroxytoluene .
  • Methodology : Use defined media with DNPC as the sole carbon source. Monitor degradation via LC-MS and quantify nitrite release colorimetrically (Griess assay) .
  • Challenges : Toxicity thresholds (>500 mg/L inhibit microbial activity) require acclimatization protocols .

Q. What methodologies resolve contradictions in reported photodegradation rates of DNPC across studies?

  • Variable control : Standardize light intensity (use solar simulators), pH (neutral vs. alkaline), and sensitizer concentrations (e.g., chlorophyll or Fe²⁺) .
  • Kinetic modeling : Apply pseudo-first-order kinetics to compare rate constants under identical conditions. For example, Tratnyek and Holgne (1991) reported a singlet oxygen reaction rate of 1.43×10⁷/molecule·s for DNPC .
  • Cross-validation : Use multiple analytical methods (e.g., UV-Vis, TOC analysis) to confirm degradation endpoints .

Q. How can advanced oxidation processes (e.g., TiO₂ photocatalysis) be optimized for DNPC degradation in aqueous systems?

  • Catalyst design : Immobilize TiO₂ on multi-walled carbon nanotubes (MWCNTs) to enhance surface area and electron transfer .
  • Operational parameters : Optimize pH (acidic conditions favor hydroxyl radical generation), catalyst loading (0.5–1.0 g/L), and UV intensity (≥300 nm) .
  • Scalability : Pilot-scale reactors with continuous flow systems and real-time monitoring (e.g., inline UV sensors) improve process reliability .

Data Contradictions and Analysis

Q. Why do microbial degradation studies report varying metabolite profiles for DNPC?

  • Strain specificity : Pseudomonas spp. favor ring cleavage, while Veillonella alkalescens produces amino derivatives .
  • Analytical limitations : LC-MS/MS with high-resolution mass spectrometry is critical to distinguish isomeric metabolites (e.g., 2-methyl-6-amino-catechol vs. 3-methyl-5-nitro-catechol) .

Q. How do conflicting reports on DNPC’s environmental persistence align with experimental data?

  • Half-life variability : Aerobic vs. anaerobic conditions drastically alter degradation rates. For example, photolytic half-life ranges from 14 days (eutrophic water) to months in oligotrophic systems .
  • Modeling gaps : Incorporate site-specific factors (e.g., organic matter content, microbial diversity) into fugacity models to improve predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.